1(c) paragraph sign-Methyl Dapagliflozin is a compound categorized primarily as a sodium-glucose co-transporter 2 inhibitor. This class of medications is predominantly used for the treatment of type 2 diabetes mellitus, where they help to control blood sugar levels by preventing glucose reabsorption in the kidneys. Dapagliflozin, the active form of this compound, is marketed under various brand names, including Farxiga and Forxiga, and has been recognized for its efficacy in managing not only diabetes but also heart failure and chronic kidney disease .
Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and was first approved by the United States Food and Drug Administration in January 2014. It is listed on the World Health Organization's List of Essential Medicines, highlighting its significance in clinical practice .
The compound falls under the drug class of sodium-glucose co-transporter 2 inhibitors. Its chemical structure is defined by the IUPAC name: (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol, with a molecular formula of CHClO and a CAS number of 461432-26-8 .
The synthesis of dapagliflozin has been documented through various methods. The initial synthesis disclosed a patent by Bristol-Myers Squibb in 2002. This process involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The use of protective groups is critical to prevent unwanted side reactions during the synthesis.
Dapagliflozin's molecular structure consists of a glucitol backbone modified with various aromatic groups, which contribute to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with the sodium-glucose co-transporter.
The three-dimensional structure can be represented using various chemical drawing software tools that illustrate its stereochemistry and functional groups .
Dapagliflozin undergoes several chemical reactions that are essential for its pharmacological activity:
The pharmacokinetics of dapagliflozin indicate high bioavailability (approximately 78%) following oral administration, with extensive protein binding (around 91%) observed in plasma .
Dapagliflozin exerts its therapeutic effects primarily through the inhibition of sodium-glucose co-transporter 2 located in the proximal tubule of the nephron. By blocking this transporter:
Clinical studies have demonstrated that dapagliflozin effectively lowers glycated hemoglobin levels (HbA1c), indicating improved glycemic control over time .
Dapagliflozin has several significant applications in clinical settings:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4